molecular formula C23H22O8 B10817970 Uvarigranol B

Uvarigranol B

Cat. No.: B10817970
M. Wt: 426.4 g/mol
InChI Key: WTFRADBWXYQLMA-UHFFFAOYSA-N
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Description

Uvarigranol B is a polyoxygenated cyclohexene compound isolated from the roots of the plant Uvaria grandiflora Roxb, which belongs to the Annonaceae family . This natural product has garnered significant interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uvarigranol B involves several steps, starting from the extraction of the roots of Uvaria grandiflora. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound have not been extensively documented, but it generally involves the use of organic solvents and reagents to facilitate the extraction and purification processes.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its synthesis. Most of the available this compound is obtained through the extraction from the plant Uvaria grandiflora, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Uvarigranol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to introduce oxygen-containing functional groups into the this compound molecule.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) to replace certain functional groups with halogens.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

  • Uvarigranol A
  • Uvarigranol E
  • Uvarigranol F
  • Zeylenol

Properties

IUPAC Name

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRADBWXYQLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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